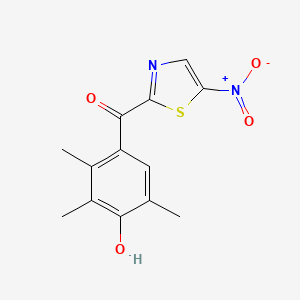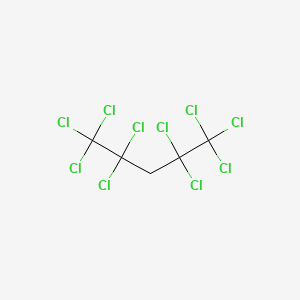![molecular formula C10H16O2 B14647473 Bicyclo[3.3.1]nonane-2-carboxylic acid CAS No. 54674-62-3](/img/structure/B14647473.png)
Bicyclo[3.3.1]nonane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.3.1]nonane-2-carboxylic acid: is a bicyclic compound characterized by its unique structure, which consists of two fused cyclohexane rings. This compound is of significant interest in organic chemistry due to its rigidity and the spatial arrangement of its atoms, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.3.1]nonane-2-carboxylic acid typically involves multistep processes. One common method includes the intramolecular cycloaddition reaction. For instance, the Ireland-Claisen rearrangement can be used to produce carboxylic acid intermediates, which are then converted into the desired bicyclic structure . Another approach involves the Diels-Alder reaction, where norcaradienes are used as dienes and enone derivatives as dienophiles .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods often require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.3.1]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[3.3.1]nonane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[3.3.1]nonane-2-carboxylic acid exerts its effects is largely dependent on its interactions with other molecules. Its rigid structure allows for specific spatial interactions, which can influence its binding to molecular targets. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: This compound shares a similar bicyclic structure but has ketone groups instead of a carboxylic acid group.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms, which can influence its chemical properties and reactivity.
Uniqueness: Bicyclo[3.3.1]nonane-2-carboxylic acid is unique due to its carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions. Its rigid bicyclic structure also makes it a valuable scaffold in the synthesis of complex molecules and materials .
Properties
CAS No. |
54674-62-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-4-7-2-1-3-8(9)6-7/h7-9H,1-6H2,(H,11,12) |
InChI Key |
AVGABDDHDPQSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



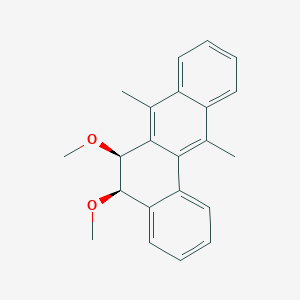
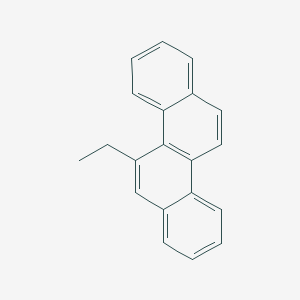
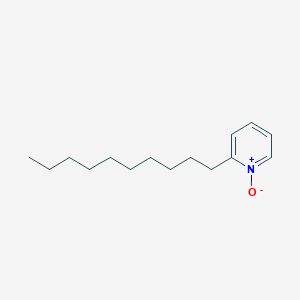
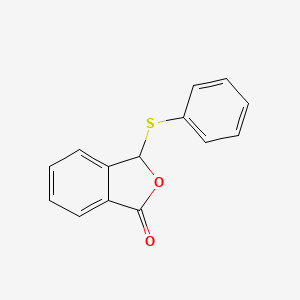
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)

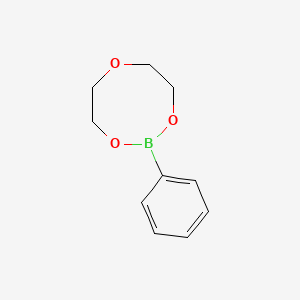
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
